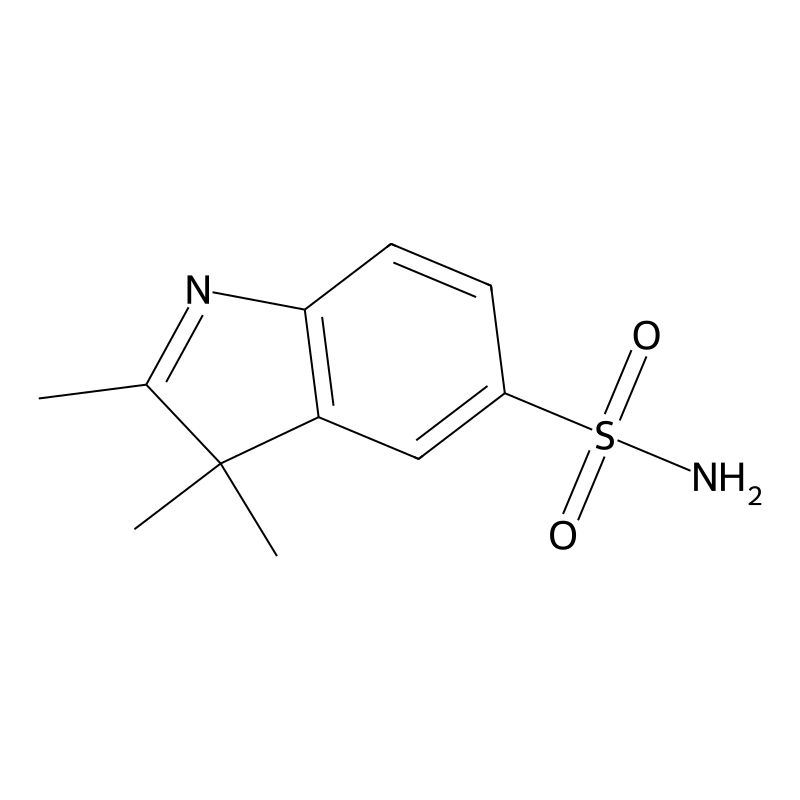

2,3,3-Trimethyl-3H-indole-5-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,3-Trimethyl-3H-indole-5-sulfonamide is an organic compound classified within the indole family, characterized by its distinct structure which consists of a fused indole ring and a sulfonamide group. The molecular formula for this compound is , with a molecular weight of approximately 238.31 g/mol. It appears as a crystalline solid, typically white to pale yellow in color, and is soluble in various organic solvents such as methanol and ethanol, but only sparingly soluble in water.

This compound is significant due to its versatility in

- Oxidation: Under specific conditions, this compound can be oxidized to form sulfonic acids.

- Reduction: The sulfonamide group can be reduced to yield other functional groups.

- Substitution: The sulfonamide can undergo substitution reactions where it is replaced by various nucleophiles.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions depend heavily on the reaction conditions and the specific reagents employed.

The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonamide can be achieved through several methods:

- Sulfonation of Indole Derivatives: A common approach involves reacting indole with sulfonyl chloride under controlled conditions to introduce the sulfonamide group at the 5-position.

- Cyclization Reactions: Another method includes heating N,N-dimethyl-2-(indol-3-yl)acetamide in sulfuric acid followed by treatment with sodium sulfite.

These methods have been optimized to yield high-purity products suitable for further applications.

This compound has a wide range of applications across various fields:

- Chemistry: It serves as a reactant in organic synthesis, aiding in the development of new compounds and materials.

- Biology: Utilized in bioconjugation processes where it acts as a linker molecule for biomolecules.

- Medicine: Functions as an intermediate in pharmaceutical synthesis, contributing to drug development.

- Industry: Employed in the production of dyes and pigments.

Several compounds share structural similarities with 2,3,3-trimethyl-3H-indole-5-sulfonamide:

| Compound Name | Functional Group | Unique Properties |

|---|---|---|

| 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | Sulfonic acid | Exhibits different solubility characteristics |

| 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt | Potassium salt derivative | Varies in reactivity due to ionic nature |

The uniqueness of 2,3,3-trimethyl-3H-indole-5-sulfonamide lies in its specific sulfonamide functional group which imparts distinct chemical reactivity compared to these similar compounds. This reactivity makes it particularly valuable for applications in organic synthesis and biological research .